

Fedratinib FLT3 inhibition comparative potency

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Compound Focus: Fedratinib

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Comparative Potency of FLT3 Inhibitors

Inhibitor Name	Reported FLT3 IC50 / Potency	Key Characteristics and Notes
Fedratinib 15 nM [1]	• Preferential JAK2 inhibitor; FLT3 inhibition is an off-target effect [2] [1].	• Primarily approved and used for myelofibrosis [2] [3].
FLIN-4 1.07 ± 0.04 nM [4]	• Novel, highly potent inhibitor identified via virtual screening (2025 data) [4].	• Shows ~27x higher <i>in vitro</i> inhibitory potency than Midostaurin [4].
Quizartinib Highly potent; specific IC50 not listed [5]	• Second-generation, highly selective type II FLT3 inhibitor [5].	• Approved for FLT3-ITD+ AML in combination therapy and as maintenance [5].
Midostaurin Used as a benchmark (IC50 not listed) [4] [5]	• First-generation, multi-targeted inhibitor [5] [6].	• Approved for FLT3-mutated AML in combination with chemotherapy [5].
Gilteritinib Potent; specific IC50 not listed [5]	• Second-generation, ATP-competitive type I inhibitor [5].	• Approved standard of care for FLT3-mutated relapsed/refractory AML [5].
PHI-101 Potent; specific IC50 not listed [7]	• Third-generation inhibitor; active against multiple resistance mutations (e.g., F691L) [7].	

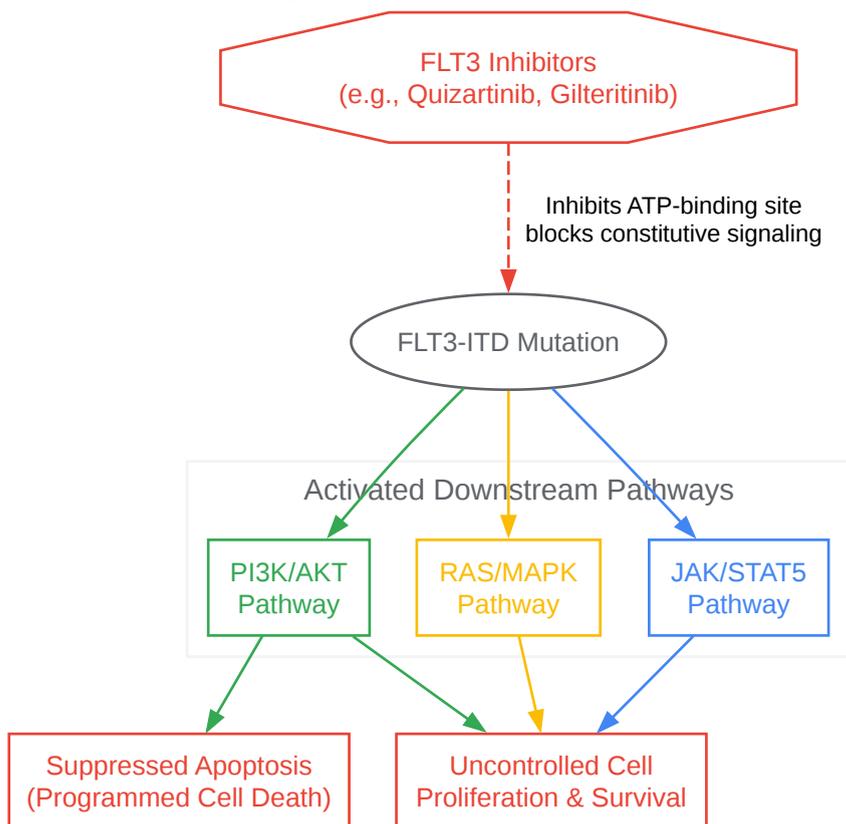
Experimental Data and Methodologies

The quantitative data in the table above are primarily derived from **kinase inhibition assays**, which measure a compound's ability to block the enzymatic activity of the target kinase.

- **Methodology Detail:** The core method used is the **biochemical kinase assay** [4] [7]. For example, the potency of FLIN-4 was determined using the **ADP-Glo Kinase Assay**, a luminescent method that quantifies the ADP produced by a kinase reaction; less ADP indicates more effective inhibition [4].
- **Cellular Assays:** To confirm activity in a cellular context, **cytotoxicity assays** (e.g., against the FLT3-ITD+ MV4-11 AML cell line) and analysis of **phosphorylation status** of FLT3 and its downstream signaling proteins (STAT5, ERK1/2) are performed [4] [7].

The following diagram illustrates the primary signaling pathway driven by constitutively active mutant FLT3 and the point of inhibition for these drugs.

FLT3-ITD Signaling Pathway and Inhibitor Action



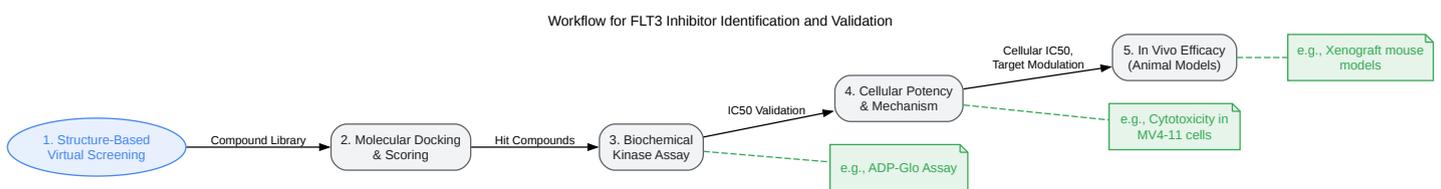
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Key Interpretive Insights for Comparison

When comparing these inhibitors, potency is only one factor. Their clinical profile is defined by several other critical characteristics.

- **Fedratinib's Role:** **Fedratinib** is not considered a primary FLT3 inhibitor for AML. Its development and approval are centered on its **JAK2 inhibition for treating myelofibrosis** [2] [1] [3]. Its activity against FLT3 is a secondary characteristic.
- **Generations and Resistance:**
 - **First-generation** (e.g., Midostaurin): Less selective, multi-targeted [6].
 - **Second-generation** (e.g., Quizartinib, Gilteritinib): More potent and selective, but resistance can develop through new mutations in the FLT3 kinase domain (e.g., F691L, D835Y) [5] [7].
 - **Third-generation** (e.g., PHI-101): Designed to overcome common resistance mutations, representing the current research frontier [7].

The workflow for developing and profiling a novel FLT3 inhibitor like FLIN-4 typically involves an integrated process of computational and experimental validation, as shown below.



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Knowledge Gaps and Future Directions

The available information reveals active areas of research and some data limitations:

- **Ongoing Challenges:** The field continues to grapple with intrinsic and acquired resistance to FLT3 inhibitors, driving the development of third-generation compounds capable of overcoming common resistance mutations [7] [6].
- **Data Availability:** While IC₅₀ values for some newer, pre-clinical compounds (like FLIN-4) are precisely reported [4], direct, head-to-head comparative potency data for all approved inhibitors from the same assay under identical conditions is not fully available in the search results I obtained. The values for **Fedratinib** and others are often reported from individual studies.

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